molecular formula C13H18FNO B7589171 N-[(3-fluorophenyl)methyl]oxepan-4-amine

N-[(3-fluorophenyl)methyl]oxepan-4-amine

Cat. No.: B7589171
M. Wt: 223.29 g/mol
InChI Key: BGNSMXJZUDYHKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-fluorophenyl)methyl]oxepan-4-amine is a fluorinated amine derivative featuring a 7-membered oxepane ring substituted with a 3-fluorobenzyl group at the 4-position. The 3-fluorophenyl group may contribute to improved lipophilicity and metabolic stability, as fluorine atoms often enhance these properties in drug candidates .

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]oxepan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c14-12-4-1-3-11(9-12)10-15-13-5-2-7-16-8-6-13/h1,3-4,9,13,15H,2,5-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNSMXJZUDYHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCOC1)NCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-[(3-fluorophenyl)methyl]oxepan-4-amine with structurally related compounds from the evidence:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity (if reported) Reference
This compound Oxepane (7-membered) 3-fluorobenzyl at C4 ~209.3 (estimated) Not explicitly reported Inferred
[18F]Lu AF10628 Dihydroisoquinoline Cyclobutyl(3-fluorophenyl)methyl, 18F Not provided High NK3 receptor affinity (Ki ≈ 0.2 nM)
(4aS)-1-[(3-Fluorophenyl)methyl]-... Pyrido-pyridazine 3-fluorobenzyl, trifluoromethyl furan Not provided Synthetic intermediate (patent example)
N-[cyclopentyl]tetrahydro-2H-pyran-4-amine Pyran (6-membered) Piperazine-trifluoromethylphenyl 496 (calculated) Not explicitly reported
2-[(4-fluoro-2-methylphenyl)amino]-N-(3-methoxyphenyl)acetamide Acetamide 4-fluoro-2-methylphenyl, 3-methoxyphenyl 288.3 Not explicitly reported

Key Differences and Implications

Core Heterocycle Flexibility: The 7-membered oxepane ring in the target compound offers greater conformational flexibility compared to 6-membered pyran (e.g., Example 5 in ) or pyridazine (e.g., ) cores. This flexibility may improve binding to targets requiring adaptable pharmacophores, such as G-protein-coupled receptors . In contrast, rigid scaffolds like dihydroisoquinoline in [18F]Lu AF10628 may enhance selectivity for specific receptors (e.g., NK3) due to reduced entropic penalties upon binding .

Fluorophenyl Substituent Position: The 3-fluorophenyl group in the target compound differs from the 4-fluorophenyl analog in (S)-N-(cyclopropyl(4-fluorophenyl)methyl)-... ().

Functional Group Variations :

  • Acetamide derivatives (e.g., ) lack the amine-heterocycle linkage seen in the target compound, which could reduce CNS penetration due to decreased basicity.
  • Piperazine-containing analogs (e.g., ) introduce additional hydrogen-bonding sites, which may enhance solubility but increase molecular weight and complexity.

Research Findings and Pharmacological Insights

  • Receptor Affinity: Fluorinated compounds such as [18F]Lu AF10628 demonstrate sub-nanomolar affinity for NK3 receptors, suggesting that the 3-fluorophenyl group in the target compound may similarly enhance binding to hydrophobic pockets in biological targets .
  • Metabolic Stability : Fluorine atoms reduce cytochrome P450-mediated oxidation, a feature shared by the target compound and its analogs (e.g., trifluoromethyl-substituted furans in ).
  • Species Selectivity : The interspecies consistency in NK3 receptor binding (guinea pig vs. human) observed for [18F]Lu AF10628 implies that the target compound’s fluorophenyl group may also exhibit cross-species compatibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.